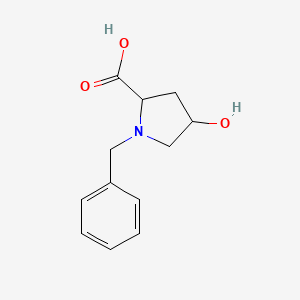

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

Description

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at the nitrogen atom (position 1), a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility.

Properties

IUPAC Name |

1-benzyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-10-6-11(12(15)16)13(8-10)7-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLILHOGNIHPBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biological Activity

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid (C12H15NO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular weight is approximately 221.25 g/mol, and it is characterized by the following structural formula:

Pharmacological Effects

Preliminary studies indicate that this compound exhibits notable interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural attributes may confer unique binding affinities to various receptors, which are critical for pharmacological activity .

Key Findings:

Case Studies

-

Neuroscience Research:

A study focused on the effects of this compound on neuronal cell cultures demonstrated increased neuronal survival rates under stress conditions compared to controls. This suggests a neuroprotective role that warrants further investigation . -

Anticancer Activity:

In vitro assays comparing the compound with established chemotherapeutics revealed that while it did not surpass the efficacy of cisplatin, it exhibited promising activity against specific cancer cell lines, indicating potential as an adjunct therapy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrrolidine Ring: Utilizing appropriate precursors to construct the pyrrolidine framework.

- Hydroxylation: Introducing the hydroxyl group through oxidation reactions.

- Carboxylation: Employing carboxylic acid derivatives to achieve the final structure.

These synthetic pathways require meticulous control over reaction conditions to ensure high yields and purity of the final product .

Applications

The compound finds utility in various research domains:

- Pharmaceutical Development: It serves as an intermediate in synthesizing novel analgesics and anti-inflammatory agents.

- Neuroscience Research: Used to explore mechanisms underlying neurotransmitter modulation.

- Analytical Chemistry: Employed in methods for detecting related compounds in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxy group on pyrrolidine | Potential neuroprotective effects |

| 5-Oxopyrrolidine derivatives | Different functional groups | Notable anticancer activity |

| 1-Benzylpyrrolidine | Lacks carboxylic acid | Simpler structure, different applications |

This comparison highlights how slight modifications in structure can significantly influence biological activity and therapeutic potential.

Scientific Research Applications

Scientific Research Applications of 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

This compound is a compound with applications in scientific research, particularly in organic synthesis and drug development. It features a pyrrolidine ring with a hydroxyl group and a carboxylic acid group, which contributes to its reactivity and utility in various chemical and biological processes.

Organic Synthesis and Drug Development

This compound and its derivatives are valuable in creating new pharmaceutical compounds. For instance, researchers have synthesized and assessed 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including a 4-vinylbenzoyl compound, due to their analgesic and anti-inflammatory properties. These compounds demonstrated effectiveness in mouse assays and caused minimal gastrointestinal erosion in rats, suggesting their potential use in pain management and anti-inflammatory medications.

Use as Cysteine Protease Inhibitors

Derivatives of pyrrolidine-1-carboxylic acid benzyl esters have been explored as cysteine protease inhibitors . A convenient synthesis of 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters 17 and 18 has been described . The synthetic strategies involve the diazocarbonyl insertion reaction of N-Boc-L-homophenylalanine by diazomethane, acetylation of the bromoketone with sodium acetate, and condensation of acids with (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride in good yield .

Inhibition of Metalloproteases

Pyrrolidine-2-carboxylic acid hydrazide derivatives are useful as inhibitors of metalloproteases, such as zinc proteases and zinc hydrolases . These compounds are effective in the prophylaxis and treatment of disease states associated with vasoconstriction . Examples of such disorders include high blood pressure, coronary disorders, cardiac insufficiency, renal and myocardial ischaemia, renal insufficiency, dialysis, cerebral ischaemia, cardiac infarct, migraine, subarachnoid haemorrhage, Raynaud syndrome, and pulmonary hypertension .

These compounds also serve as cytostatic and cerebroprotective agents for inhibiting graft rejection, protecting organs, and treating ophthalmological diseases . They are also indicated for treating diseases associated with myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid haemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicemia, as well as for wound healing, control of menstruation, and glaucoma .

Neuraminidase Inhibitors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:

Key Structural and Functional Differences:

Protecting Groups :

- The Cbz (benzyloxycarbonyl) group in CAS 130930-25-5 and 1934251-75-8 protects the nitrogen, enabling controlled deprotection in multi-step syntheses .

- The benzyl ester in CAS 1229421-27-5 modifies the carboxylic acid, altering solubility and reactivity .

Amide derivatives (e.g., CAS 105112-33-2) reduce acidity and enhance metabolic stability compared to free carboxylic acids .

Stereochemistry :

- (2R,4R) and (2S,4S) configurations (e.g., CAS 130930-25-5 vs. 1229421-27-5) influence biological activity and crystallization behavior .

Applications :

- Free carboxylic acids (target compound) are reactive intermediates, while esters and amides are tailored for drug delivery or stability .

Hazard and Handling Considerations:

- Cbz-protected compounds (e.g., CAS 130930-25-5) require precautions against skin contact, inhalation, and ingestion due to moderate toxicity .

- Ester and amide derivatives generally pose lower acute hazards but require standard laboratory safety protocols .

Research Findings and Significance

- Drug Design : Methyl and amide derivatives demonstrate how functional group modifications can optimize pharmacokinetic properties .

- Stereochemical Impact : The (2R,4R) configuration in CAS 130930-25-5 is critical for interactions with chiral targets, underscoring the importance of stereochemistry in bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid, and what catalysts or solvents are typically employed?

- Methodological Answer : Synthesis often involves multi-step processes, including condensation, cyclization, and functional group modifications. For example, analogous piperidine derivatives are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene . Protecting groups (e.g., Boc) may stabilize intermediates during hydroxyl or carboxylic acid functionalization .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Safety measures include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can researchers address challenges in achieving high stereochemical purity during synthesis?

- Methodological Answer : Stereoselective synthesis requires:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., chiral palladium complexes) to control the configuration at the 2-carboxylic acid and 4-hydroxy positions .

- Protecting Groups : Boc or benzyl groups to prevent racemization during hydroxyl or carboxylate modification .

- Data Contradiction Note : Conflicting stereochemical outcomes may arise from solvent polarity or reaction temperature variations; optimize using DOE (Design of Experiments) .

Q. What analytical techniques are most effective for detecting degradation products or by-products?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance degradation products (e.g., dehydroxylated or decarboxylated derivatives) .

- Stability Studies : Accelerated stability testing under varied pH, temperature, and humidity conditions to assess decomposition pathways .

Q. How should discrepancies in reported reaction yields be investigated?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and reaction time .

- By-Product Analysis : Use preparative TLC or HPLC to isolate and characterize side products, which may indicate competing reaction mechanisms (e.g., over-oxidation) .

Data Analysis and Optimization Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?

- Methodological Answer :

- Batch Comparison : Analyze multiple batches using standardized NMR protocols (e.g., deuterated solvents, internal standards) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to confirm structural assignments .

Q. How can researchers optimize reaction conditions to minimize toxic by-products?

- Methodological Answer :

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling : Use immobilized catalysts to reduce heavy metal waste .

Application-Oriented Questions

Q. What are potential applications of this compound in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.